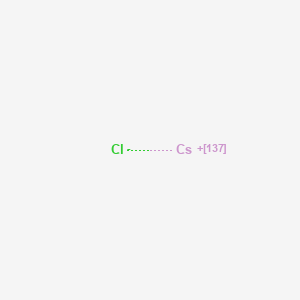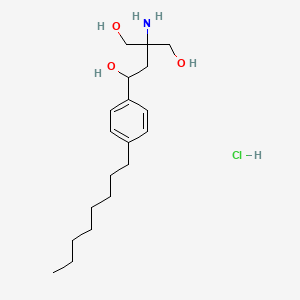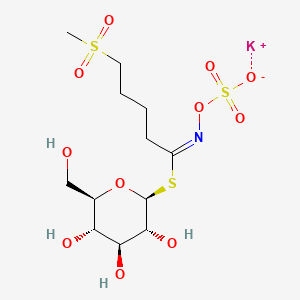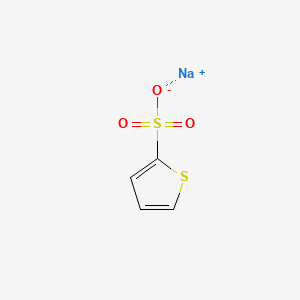
(~137~Cs)Caesium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesium chloride: is an inorganic compound with the formula CsCl. It is a colorless salt that is highly soluble in water and is an important source of caesium ions in various applications. When enriched with the radioactive isotope caesium-137, it becomes caesium-137 chloride ((~137~Cs)Caesium chloride), which is used in nuclear medicine and other scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caesium chloride can be synthesized by reacting caesium hydroxide or caesium carbonate with hydrochloric acid. The resulting salt is then purified by recrystallization . The reaction can be represented as:
Cs2CO3+2HCl→2CsCl+H2O+CO2
Industrial Production Methods: Caesium chloride is produced industrially from the mineral pollucite, which contains caesium. The mineral is first crushed and then treated with hydrochloric acid to extract caesium chloride. The solution is then evaporated to obtain the solid salt .
Analyse Des Réactions Chimiques
Types of Reactions: Caesium chloride undergoes various chemical reactions, including:
Oxidation: Caesium chloride can be oxidized to form caesium oxide.
Reduction: It can be reduced to elemental caesium.
Substitution: Caesium chloride can participate in substitution reactions to form other caesium compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Requires a reducing agent such as hydrogen or a metal.
Substitution: Involves reagents like halogens or other anions.
Major Products:
Oxidation: Caesium oxide (Cs_2O)
Reduction: Elemental caesium (Cs)
Substitution: Caesium fluoride (CsF), caesium bromide (CsBr), caesium iodide (CsI).
Applications De Recherche Scientifique
Chemistry: Caesium chloride is used as a reagent in analytical chemistry to identify ions by the color and morphology of the precipitate .
Biology: It is widely used in isopycnic centrifugation for separating various types of DNA based on their density .
Medicine: Radioactive caesium-137 chloride is used in nuclear medicine for the treatment of cancer and the diagnosis of myocardial infarction .
Industry: Caesium chloride is used in the preparation of electrically conducting glasses and in the production of caesium metal .
Mécanisme D'action
Caesium chloride exerts its effects by dissociating into caesium and chloride ions in solution. The caesium ions can replace potassium ions in biological systems, affecting cellular processes such as enzyme activity and membrane potential . In nuclear medicine, the radioactive decay of caesium-137 emits gamma radiation, which is used to target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
- Caesium fluoride (CsF)
- Caesium bromide (CsBr)
- Caesium iodide (CsI)
- Sodium chloride (NaCl)
- Potassium chloride (KCl)
Comparison: Caesium chloride is unique due to its high solubility in water and its use in isopycnic centrifugation. Unlike sodium chloride and potassium chloride, caesium chloride has a higher density and forms a different crystal structure (primitive cubic lattice) compared to the face-centered cubic lattice of sodium chloride . Additionally, the radioactive isotope caesium-137 chloride has specific applications in nuclear medicine that are not shared by the other compounds .
Propriétés
Numéro CAS |
20334-19-4 |
|---|---|
Formule moléculaire |
ClCs |
Poids moléculaire |
172.36 g/mol |
Nom IUPAC |
cesium-137(1+);chloride |
InChI |
InChI=1S/ClH.Cs/h1H;/q;+1/p-1/i;1+4 |
Clé InChI |
AIYUHDOJVYHVIT-TUDVEANBSA-M |
SMILES isomérique |
[Cl-].[137Cs+] |
SMILES canonique |
[Cl-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















